3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that features both a benzoxazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 2-thiophenecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one
- 3-(2-furylcarbonyl)-1,3-benzoxazol-2(3H)-one
- 3-(2-pyridylcarbonyl)-1,3-benzoxazol-2(3H)-one
Uniqueness
3-(2-thienylcarbonyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both a thiophene and a benzoxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7NO3S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
3-(thiophene-2-carbonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H7NO3S/c14-11(10-6-3-7-17-10)13-8-4-1-2-5-9(8)16-12(13)15/h1-7H |
InChI Key |
NIBRTPMDKIQXKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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